Cas no 1111014-24-4 (6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline)

6-Chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a structurally complex quinoline derivative designed for advanced chemical and pharmaceutical research applications. Its key features include a chloro-substituted quinoline core, a fluorinated methylbenzenesulfonyl group, and a thiomorpholine carbonyl moiety, which contribute to its potential as a versatile intermediate in medicinal chemistry. The presence of fluorine and sulfur-containing functional groups enhances its reactivity and binding affinity, making it suitable for targeted drug discovery, particularly in kinase inhibition or protease modulation. The compound's well-defined structure allows for precise modifications, facilitating the development of novel bioactive molecules. Its stability under standard laboratory conditions ensures reliable handling in synthetic workflows.
6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline structure
1111014-24-4 structure
Product Name:6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
CAS No:1111014-24-4
MF:C21H18ClFN2O3S2
MW:464.960625171661
CID:5393364
Update Time:2025-06-12

6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • [6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-quinolinyl]-4-thiomorpholinylmethanone
    • 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline
    • Inchi: 1S/C21H18ClFN2O3S2/c1-13-2-4-15(11-18(13)23)30(27,28)20-16-10-14(22)3-5-19(16)24-12-17(20)21(26)25-6-8-29-9-7-25/h2-5,10-12H,6-9H2,1H3
    • InChI Key: BTKANEYMQTULDL-UHFFFAOYSA-N
    • SMILES: C(C1=C(S(C2=CC=C(C)C(F)=C2)(=O)=O)C2C(N=C1)=CC=C(Cl)C=2)(N1CCSCC1)=O

Experimental Properties

  • Density: 1.443±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 702.5±60.0 °C(Predicted)
  • pka: -0.88±0.50(Predicted)

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Additional information on 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline

Comprehensive Analysis of 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS No. 1111014-24-4)

The compound 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline (CAS No. 1111014-24-4) is a highly specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiomorpholine moiety and a benzenesulfonyl group, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymes or receptors, given its sulfonamide and carbonyl functional groups.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The structural complexity of 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline positions it as a candidate for exploring structure-activity relationships (SAR) in drug design. Its chloro and fluoro substituents enhance its binding affinity, while the thiomorpholine ring contributes to improved pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis of CAS No. 1111014-24-4 involves multi-step organic reactions, including Suzuki coupling, sulfonylation, and amide formation. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis. Researchers are also investigating its potential as a fluorescence probe due to the quinoline core, which is known for its photophysical properties.

From an industrial perspective, 6-chloro-4-(3-fluoro-4-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is gaining attention for its scalability and compatibility with high-throughput screening (HTS) platforms. Its relevance to cancer research and neurodegenerative diseases aligns with current trends in targeted therapy and personalized medicine. The compound's lipophilicity and hydrogen-bonding capacity further underscore its versatility in drug formulation.

As the scientific community continues to explore CAS No. 1111014-24-4, its potential applications in proteomics and chemical biology are becoming increasingly evident. The integration of computational tools, such as molecular docking and QSAR modeling, has accelerated its study, making it a focal point for interdisciplinary research. Future directions may include optimizing its bioavailability and evaluating its efficacy in in vivo models.

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